Homatropine Methylbromide
Description
Current Status and Research Significance of Homatropine (B1218969) Methylbromide in Pharmacology
Homatropine methylbromide is a peripherally acting antimuscarinic agent, meaning it selectively blocks the action of acetylcholine (B1216132) at muscarinic receptors outside of the central nervous system. wikipedia.orgncats.io Its primary mechanism of action is the competitive inhibition of acetylcholine at these receptors, which are located on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine without direct cholinergic innervation. drugbank.comnih.govpatsnap.com This blockade of the parasympathetic nervous system leads to effects such as reduced muscle spasms and decreased glandular secretions. patsnap.com
First approved in 1943, this compound has been primarily indicated for the treatment of gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome. nih.govpatsnap.com It functions by inhibiting pepsin and gastrin secretion and has an antispasmodic effect on the smooth muscle of the gastrointestinal, biliary, and genitourinary tracts. nih.govinvivochem.com
Current research continues to explore its properties and potential applications. For instance, studies have investigated its use in preventing reflex vagal hypertonia in infants, a potential cause of sudden infant death syndrome. nih.gov Other research has focused on its enantioseparation using advanced techniques like capillary electrophoresis, which is important for understanding the activity of its different stereoisomers. researcher.life Furthermore, theoretical studies using computational models, such as Density Functional Theory (DFT), have been employed to analyze the interactions of this compound in the development of molecularly imprinted polymers, which could have applications in drug delivery or separation sciences. researchgate.net
Detailed Research Findings
Physicochemical Properties
This compound is a white, odorless powder that can darken with age. scbt.comchemicalbook.com It is soluble in water and alcohol. chemicalbook.com
| Property | Value | Source |
| Molecular Formula | C17H24BrNO3 | wikipedia.org |
| Molar Mass | 370.287 g·mol−1 | wikipedia.org |
| Melting Point | 191-192 °C | nih.gov |
Pharmacodynamics
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. drugbank.comnih.gov By blocking these receptors, it inhibits the effects of the parasympathetic nervous system. wikipedia.org This leads to a reduction in smooth muscle contractions and glandular secretions in the gastrointestinal tract. patsnap.com
A comparative pharmacological study showed that this compound has both peripheral anticholinergic and ganglionic blocking effects. psu.edu In vitro studies on isolated rabbit intestine demonstrated its spasmolytic activity against acetylcholine-induced spasms. psu.edu
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFVKLQESJNNAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-49-9 | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homatropine methylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
191-192 °C | |
| Details | PhysProp | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacological Investigations of Homatropine Methylbromide
Molecular Mechanisms of Action
The primary pharmacological activity of homatropine (B1218969) methylbromide stems from its ability to act as a potent antagonist at muscarinic acetylcholine (B1216132) receptors. nih.govpatsnap.com Its molecular structure and resulting chemical properties dictate its specific interactions with these receptors and the subsequent effects on cellular function.
Homatropine methylbromide functions as a competitive inhibitor of acetylcholine at muscarinic receptors. nih.govnafdac.gov.ng This means it reversibly binds to the same sites as the endogenous neurotransmitter acetylcholine, but without activating the receptor. By occupying these sites, it prevents acetylcholine from binding and initiating a cellular response. patsnap.com This blockade of parasympathetic nerve stimulation leads to effects such as the inhibition of pepsin and gastrin secretion. nih.gov The antagonism is observed across various muscarinic receptor subtypes (M1, M2, M3, M4, M5). drugbank.com
Table 1: Receptor Binding Affinity of Homatropine
| Tissue/Receptor | Parameter | Value |
|---|---|---|
| Guinea-pig Stomach | pA2 | 7.13 |
| Guinea-pig Atria (Force) | pA2 | 7.21 |
| Guinea-pig Atria (Rate) | pA2 | 7.07 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
This compound is a quaternary ammonium (B1175870) compound, a characteristic that is central to its pharmacological profile. nih.govwikipedia.org This classification indicates the presence of a nitrogen atom bonded to four carbon atoms, resulting in a permanent positive charge. This charge makes the molecule less lipid-soluble, which in turn prevents it from readily crossing the blood-brain barrier. wikipedia.orggpnotebook.com Consequently, its anticholinergic actions are primarily confined to the periphery, inhibiting muscarinic acetylcholine receptors outside of the central nervous system. wikipedia.orgalcheminternational.com This peripheral selectivity allows it to relieve intestinal spasms and abdominal cramps effectively. wikipedia.org
The drug specifically inhibits the muscarinic actions of acetylcholine on structures that are innervated by postganglionic cholinergic nerves. nih.govnafdac.gov.ngdrugbank.comalcheminternational.com These postganglionic receptor sites are crucial for the function of autonomic effector cells located in smooth muscle, cardiac muscle, the sinoatrial and atrioventricular nodes, and exocrine glands. nih.govdrugbank.comalcheminternational.com By blocking these receptors, this compound can reduce the motility and secretory activity of the gastrointestinal system, decrease the tone of the ureter and urinary bladder, and produce a slight relaxation of the bile ducts and gallbladder. nih.govdrugbank.com In high concentrations, these inhibitory effects on acetylcholine activity result in a pronounced anti-spasmodic effect on the smooth muscle of the gastrointestinal, biliary, and genitourinary tracts. nih.govnafdac.gov.ng
A notable aspect of this compound's mechanism is its ability to affect smooth muscles that respond to acetylcholine even in the absence of direct cholinergic innervation. nih.govnafdac.gov.ngdrugbank.comalcheminternational.com This indicates that the drug acts directly on the muscarinic receptors present on the smooth muscle cells themselves, regardless of whether these cells are stimulated by nerve-released acetylcholine or by circulating acetylcholine.
Table 2: Inhibitory Concentration of this compound
| Target | Parameter | Value (nM) |
|---|---|---|
| WKY-E Endothelial Muscarinic Receptors | IC50 | 162.5 |
| SHR-E Smooth Muscle Muscarinic Receptors | IC50 | 170.3 |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
The binding of an antagonist to a receptor does not simply block the active site; it also prevents the initiation of the downstream intracellular signaling cascades that are normally triggered by the endogenous agonist. Muscarinic acetylcholine receptors are a type of G-protein coupled receptor, and their activation mediates a variety of cellular responses. nafdac.gov.ngdrugbank.com
One of the key signaling pathways modulated by muscarinic receptors is the adenylate cyclase system. nih.govnafdac.gov.ngdrugbank.comalcheminternational.com Certain subtypes of muscarinic receptors, such as the M2 receptor, are coupled to inhibitory G-proteins (Gi). researchgate.net When acetylcholine activates these receptors, the associated Gi protein inhibits the enzyme adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.netmerckmillipore.com As a competitive antagonist, this compound blocks acetylcholine from activating these inhibitory receptors. nih.govnafdac.gov.ng This blockade prevents the Gi-protein-mediated inhibition of adenylate cyclase. nih.govnafdac.gov.ng Therefore, the drug modulates adenylate cyclase activity by preventing its inhibition, thereby influencing the numerous cellular processes that are regulated by cAMP. merckmillipore.com
Downstream Cellular Signaling Pathways
Influence on Phosphoinositide Breakdown
The cellular response to muscarinic acetylcholine receptor activation is subtype-dependent. Muscarinic receptors of the M1, M3, and M5 subtypes are coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is known as phosphoinositide breakdown.
As a muscarinic antagonist, this compound competitively blocks the binding of acetylcholine to these Gq/11-coupled receptors. drugbank.com By preventing receptor activation, it effectively inhibits the subsequent cascade, including the breakdown of phosphoinositides. nih.govdrugbank.com This inhibition of second messenger formation is a key component of its mechanism of action, underlying its effects on smooth muscle contraction and glandular secretion.
Regulation of Potassium Channels via G-Protein Coupling
Muscarinic acetylcholine receptors of the M2 and M4 subtypes are coupled to Gi/o proteins. guidetopharmacology.org Activation of these receptors leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit complex can then directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. drugbank.com This activation increases potassium efflux, leading to hyperpolarization of the cell membrane and an inhibitory effect, which is particularly important in cardiac tissue.
Receptor Binding Dynamics and Specificity
Antagonism at Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)
This compound is a non-selective antagonist, demonstrating binding activity across all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). drugbank.com This broad antagonism means it does not preferentially target one subtype over the others, which contributes to its wide range of systemic effects. The orthosteric binding pocket, where acetylcholine and its competitive antagonists bind, is highly conserved across the five receptor subtypes, making the development of highly selective ligands challenging. guidetopharmacology.org
Quantitative Characterization of Receptor Affinity (e.g., IC50 determinations)
While specific affinity constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound at each of the five cloned human muscarinic receptor subtypes are not extensively detailed in the literature, research on mixed receptor populations provides insight into its potency. Studies on endothelial and smooth muscle tissues, which contain a mix of muscarinic receptor subtypes, have determined IC50 values for this compound. These values quantify the concentration of the drug required to inhibit 50% of the muscarinic receptor activity in these specific tissues.
| Tissue/Receptor Population | IC50 (nM) | Source |
|---|---|---|
| Muscarinic Receptors of WKY-E (Endothelial) | 162.5 | selleck.co.jpmedchemexpress.commedchemexpress.com |
| Muscarinic Receptors of SHR-E (Smooth Muscle) | 170.3 | selleck.co.jpmedchemexpress.commedchemexpress.com |
Investigation of Ligand Dissociation Kinetics and Receptor Residence Time
The therapeutic duration of a drug is often influenced by its dissociation kinetics from its target receptor, a concept quantified by the receptor residence time (the reciprocal of the dissociation rate constant, k_off). nih.gov For muscarinic antagonists, a longer residence time can contribute to a prolonged duration of action.
Systemic Pharmacodynamic Profiles
As a quaternary ammonium compound, this compound is peripherally acting and does not readily cross the blood-brain barrier, meaning its pharmacodynamic effects are primarily observed in peripheral tissues. wikipedia.org Its non-selective antagonism of muscarinic receptors leads to a range of systemic effects characteristic of anticholinergic agents.
The most prominent effects are on the gastrointestinal (GI) tract. By blocking muscarinic receptors on smooth muscle and in secretory glands, this compound reduces the motility and secretory activity of the GI system. nih.govpatsnap.com This results in an antispasmodic effect, relieving intestinal cramps. wikipedia.orgnih.gov It also inhibits the secretion of pepsin and gastrin. nih.gov
Beyond the GI tract, its anticholinergic action extends to other systems. It can reduce the tone of the ureter and urinary bladder and may exert a slight relaxant effect on the bile ducts and gallbladder. nih.gov These effects are a direct consequence of blocking the parasympathetic stimulation of smooth muscle in these organs. nih.govglobalrx.com
Gastrointestinal System Modulation
This compound exerts significant influence over the motor and secretory functions of the gastrointestinal tract. By blocking the parasympathetic nerve impulses that regulate these processes, it brings about a reduction in smooth muscle tone and secretory activity.
Anti-Spasmodic Effects on Gastrointestinal Smooth Muscle
As a potent antispasmodic, this compound directly targets the smooth muscle of the gastrointestinal tract. It functions by competitively inhibiting the muscarinic actions of acetylcholine, a neurotransmitter responsible for smooth muscle contraction. This inhibition leads to muscle relaxation and a decrease in the tone and motility of the gut. This effect is particularly beneficial in conditions characterized by intestinal spasms and abdominal cramps. The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects often associated with other anticholinergic agents.
The anti-spasmodic action is a result of the blockade of muscarinic receptors on the autonomic effector cells of the smooth muscle. This prevents the binding of acetylcholine and the subsequent cascade of intracellular events that lead to muscle contraction.
Inhibition of Pepsin and Gastrin Secretion
Impact on Gastric Emptying Dynamics
The motility of the stomach, including the rate at which it empties its contents into the small intestine, is significantly influenced by cholinergic input. Anticholinergic agents like this compound are known to delay gastric emptying. This is a direct consequence of the relaxation of the gastric smooth muscle and a reduction in the propulsive peristaltic waves that move food through the stomach.
The standard method for evaluating gastric emptying is gastric emptying scintigraphy. nsw.gov.aunih.govclevelandclinic.org This imaging technique allows for the quantitative measurement of the rate at which a radiolabeled meal exits the stomach. While specific scintigraphy studies detailing the precise impact of this compound on gastric emptying times are limited in the available literature, the established effect of anticholinergics on reducing gastrointestinal motility suggests a similar slowing effect.
Effects on Biliary and Genitourinary Tract Smooth Muscle
The pharmacological influence of this compound extends to the smooth muscle of the biliary and genitourinary tracts. It is reported to have a slight relaxant effect on the bile ducts and gallbladder. nih.gov This can be attributed to the blockade of muscarinic receptors that play a role in the contraction of these structures. Anticholinergic drugs, in general, are known to inhibit gallbladder contraction. nih.gov
In the genitourinary system, this compound reduces the tone of the ureter and urinary bladder. This effect is also mediated by the antagonism of acetylcholine at muscarinic receptors, which are involved in the contraction of the detrusor muscle of the bladder and the peristaltic movements of the ureter.
Ocular System Pharmacodynamics
When applied topically to the eye, this compound produces significant and clinically useful effects on the pupil and the ciliary muscle.
Mydriatic Mechanisms and Pupil Dilation
This compound is a potent mydriatic agent, meaning it causes dilation of the pupil. This effect is achieved through the blockade of muscarinic receptors on the sphincter muscle of the iris. The sphincter muscle is under parasympathetic control and is responsible for constricting the pupil in response to light. By preventing acetylcholine from binding to these receptors, this compound allows the opposing radial muscle of the iris, which is under sympathetic control, to contract unopposed, resulting in pupillary dilation (mydriasis).
Clinical studies have compared the mydriatic effects of various anticholinergic agents. While specific data on pupil diameter changes with this compound from these comparative trials are not detailed in the provided search results, the general consensus is that it is an effective mydriatic. nih.govnih.govresearchgate.net The degree and duration of pupil dilation are important clinical considerations.
Comparison of Mydriatic Effects of Anticholinergic Agents
| Agent | Mechanism of Action | Primary Ocular Effect |
|---|---|---|
| This compound | Muscarinic Receptor Antagonist | Pupil Dilation (Mydriasis) |
| Tropicamide | Muscarinic Receptor Antagonist | Pupil Dilation (Mydriasis) |
| Phenylephrine | Alpha-1 Adrenergic Agonist | Pupil Dilation (Mydriasis) |
Respiratory System Pharmacodynamics
This compound exhibits bronchodilatory properties by acting as a competitive antagonist of muscarinic acetylcholine receptors located on airway smooth muscle cells. The parasympathetic nervous system plays a key role in regulating bronchomotor tone, with acetylcholine release leading to bronchoconstriction. By blocking the action of acetylcholine, this compound leads to the relaxation of airway smooth muscle, resulting in an increase in airway diameter.
The efficacy of bronchodilators in clinical trials is commonly assessed by measuring the change in forced expiratory volume in one second (FEV1). An increase in FEV1 following the administration of a bronchodilator indicates an improvement in airflow and a reduction in airway obstruction. For long-acting bronchodilators used in the management of Chronic Obstructive Pulmonary Disease (COPD), a 100 mL increase in FEV1 is associated with a statistically significant improvement in health status, as measured by the St. George's Respiratory Questionnaire (SGRQ). nih.gov A clinically relevant improvement in SGRQ score (a reduction of 4.0 points) has been associated with a 160.6 mL increase in FEV1. nih.gov
| Outcome Measure | Associated FEV1 Change |
|---|---|
| Statistically Significant Health Status Improvement (SGRQ) | 100 mL increase |
| Clinically Relevant Health Status Improvement (SGRQ) | 160.6 mL increase |
In addition to its bronchodilatory effects, this compound can reduce the volume of bronchial secretions. The production and secretion of mucus in the airways are, in part, under the control of the parasympathetic nervous system. Cholinergic stimulation of submucosal glands and goblet cells increases mucus secretion. As a muscarinic antagonist, this compound blocks these cholinergic inputs, leading to a decrease in the production and secretion of airway mucus.
The rheological properties of sputum, such as viscosity and elasticity, are important factors in airway clearance. In conditions characterized by mucus hypersecretion, such as chronic bronchitis, alterations in these properties can impair mucociliary clearance and lead to airway obstruction. Pharmacological agents that can modify the viscoelasticity of sputum are therefore of therapeutic interest. Studies on various expectorants and mucolytic agents have demonstrated their ability to alter the molecular structure of sputum. For instance, proteolytic enzymes have been shown to significantly increase the magnitude of relaxation and the main relaxation time of sputum viscoelasticity, suggesting a breakdown of the linkages within the sputum's molecular structure. nih.gov While direct quantitative data on the effect of this compound on sputum rheology were not found, its mechanism of reducing secretion volume would contribute to alleviating mucus-related symptoms.
| Agent Class | Effect on Sputum Viscoelasticity |
|---|---|
| Proteolytic Enzymes (e.g., α-Chymotrypsin, Serratiopeptidase) | Significant increase in the magnitude of relaxation and main relaxation time |
| Other Expectorants (e.g., Bromhexine, Ambroxol) | No significant changes observed in frequency dependence of viscoelasticity |
Cardiovascular System Modulation
This compound, through its antagonism of muscarinic acetylcholine receptors, can modulate cardiovascular function, primarily by affecting heart rate. The vagus nerve provides the primary parasympathetic innervation to the heart, and the release of acetylcholine from vagal nerve endings slows the heart rate. By blocking the effects of acetylcholine at the sinoatrial (SA) node, this compound exhibits a vagolytic effect, leading to an increase in heart rate (tachycardia).
The extent of the heart rate increase is dependent on the existing vagal tone and the dose of the anticholinergic agent. In a study investigating the effects of atropine (B194438), a structurally related anticholinergic, on heart rate during exercise echocardiography, a 0.5 mg injection resulted in a significantly greater increase in heart rate before exercise compared to saline (an increase of 15 ± 9 vs 5 ± 7 beats per minute). optum.com During recovery, the heart rate remained higher in the atropine group. optum.com These findings illustrate the vagolytic effect of muscarinic antagonists and their ability to increase heart rate.
| Parameter | Atropine Group (0.5 mg) | Saline Group |
|---|---|---|
| Increase in HR Before Exercise (beats/minute) | 15 ± 9 | 5 ± 7 |
| HR at End of Image Acquisition (beats/minute) | 128 ± 21 | 115 ± 19 |
The electrophysiological effects of this compound on the heart's conduction system are mediated through its blockade of muscarinic receptors on the sinoatrial (SA) node and the atrioventricular (AV) node. The SA node, the heart's natural pacemaker, is under tonic inhibitory influence from the vagus nerve. By antagonizing this vagal input, this compound can increase the firing rate of the SA node, leading to an increased heart rate.
In the AV node, which controls the conduction of electrical impulses from the atria to the ventricles, acetylcholine slows conduction. The vagolytic action of this compound can therefore enhance AV nodal conduction. Electrophysiological studies utilize intracardiac electrocardiograms to measure various conduction intervals, such as the PR interval (reflecting AV nodal conduction) and the QRS duration (reflecting ventricular depolarization).
While specific electrophysiological data for this compound were not identified in the provided search results, it is known that small changes in ion channel function can lead to meaningful changes in these intervals. For instance, a 3–7% in vitro block of the cardiac sodium channel (Nav1.5) has been correlated with a 10% widening of the QRS interval in humans. nih.gov Similarly, a 13–21% binding to the cardiac calcium channel (Cav1.2) has been associated with a 10% prolongation of the PR interval. nih.gov The normal PR interval typically ranges from 120 to 200 milliseconds. medicinetoday.com.au A prolonged PR interval can be associated with an increased risk of adverse cardiovascular events. nih.gov
| ECG Interval | Normal Range (milliseconds) | Significance of Prolongation |
|---|---|---|
| PR Interval | 120 - 200 | Delayed atrioventricular conduction |
| QRS Duration | < 120 | Delayed ventricular depolarization |
Comparative Pharmacological Analyses (e.g., this compound vs. Atropine)
This compound, a quaternary ammonium derivative of homatropine, exhibits a distinct pharmacological profile when compared to the tertiary amine, atropine. This distinction primarily arises from its chemical structure, which influences its absorption, distribution, and systemic effects. As a quaternary ammonium salt, this compound is less lipid-soluble and therefore does not readily cross the blood-brain barrier, leading to a more localized, peripheral action compared to atropine.
Structural and Pharmacokinetic Differences
The fundamental difference between this compound and atropine lies in their chemical makeup. Atropine is a tertiary amine, which allows it to be readily absorbed and to penetrate the central nervous system (CNS). In contrast, this compound is a quaternary ammonium compound, carrying a positive charge that restricts its passage across biological membranes, including the blood-brain barrier. This results in a pharmacological profile characterized by predominantly peripheral anticholinergic effects with minimal central nervous system involvement.
Muscarinic Receptor Antagonism
Both this compound and atropine act as competitive antagonists at muscarinic acetylcholine receptors, although their potencies and selectivities may differ. While comprehensive, directly comparative studies on the binding affinities of this compound and atropine across all muscarinic receptor subtypes (M1-M5) are limited, available research indicates that both compounds effectively block the actions of acetylcholine at these sites. This antagonism is the basis for their therapeutic effects on various organ systems.
Ocular Effects: Mydriasis and Cycloplegia
In ophthalmology, both atropine and homatropine salts are utilized for their mydriatic (pupil-dilating) and cycloplegic (paralysis of accommodation) properties. However, there are notable differences in their potency and duration of action. Atropine is a more potent and longer-acting agent. In a study comparing 2% homatropine with 1% atropine for cycloplegic refraction in children, atropine produced a more consistent and powerful effect.
| Parameter | Homatropine (2%) | Atropine (1%) | p-value |
| Residual Accommodation (Diopters) | 3.1 ± 0.5 | 1.8 ± 0.4 | < 0.001 |
| Hyperopic Spherical Equivalent (Diopters) | 3.5 ± 2.3 | 4.2 ± 2.5 | < 0.001 |
| Myopic Spherical Equivalent (Diopters) | -2.1 ± 1.4 | -1.8 ± 1.4 | < 0.001 |
Data from a comparative study in pediatric cycloplegic refractions. nih.govresearchgate.net
Cardiovascular Effects
The cardiovascular effects of this compound and atropine can also be differentiated. A clinical investigation comparing intravenous methylatropine (B1217387) bromide to atropine sulphate revealed that the methyl congener had a more pronounced positive chronotropic effect (increase in heart rate) and a stronger mouth-drying action. However, it was associated with fewer dysrhythmias.
| Effect | Methylatropine Bromide | Atropine Sulphate |
| Chronotropic Effect | Stronger positive effect | Less pronounced positive effect |
| Mouth Drying Action | More pronounced | Less pronounced |
| Dysrhythmias | Fewer observed | More observed |
| Blood Pressure | No significant alteration | No significant alteration |
Findings from a double-blind clinical comparison. nih.gov
Gastrointestinal Effects
This compound is particularly noted for its effects on the gastrointestinal tract, where it is used to relieve intestinal spasms and abdominal cramps. Its peripheral action makes it effective in reducing gastrointestinal motility and secretions without the central side effects associated with atropine. While direct comparative studies with atropine on gastrointestinal motility are not extensively detailed in the provided search results, the primary use of this compound for these conditions underscores its significant peripheral anticholinergic activity on the gut.
Antisecretory Effects
Both agents exhibit antisecretory properties by blocking muscarinic receptors on exocrine glands. This leads to effects such as dry mouth (antisialagogue effect). The aforementioned clinical comparison of methylatropine bromide and atropine sulphate highlighted that the methyl derivative has a more pronounced mouth-drying action, suggesting a potent antisecretory effect.
Preclinical Research and Animal Model Studies
In Vitro Assessments of Efficacy and Selectivity
The efficacy of homatropine (B1218969) methylbromide as a muscarinic antagonist has been quantified in various in vitro tissue preparations. Studies have focused on determining its affinity and inhibitory concentration at muscarinic receptors in different smooth muscle and cardiac tissues.
In one study, homatropine methylbromide demonstrated potent inhibition of muscarinic receptors in the aortae of both normotensive Wistar-Kyoto rats (WKY) and Spontaneously Hypertensive Rats (SHR). The half-maximal inhibitory concentration (IC50) was determined to be 162.5 nM for endothelial muscarinic receptors and 170.3 nM for smooth muscle muscarinic receptors, indicating its strong antagonistic properties at these sites. drugbank.com
Further studies using guinea pig tissues have helped to characterize the affinity of the non-methylated form, homatropine, for muscarinic receptor subtypes. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, was used to quantify its affinity. In guinea pig stomach, the pA2 value was 7.13. nih.gov In guinea pig atria, the affinity for muscarinic receptors mediating changes in the force of contraction was slightly higher (pA2 = 7.21) than for those mediating changes in heart rate (pA2 = 7.07). nih.gov These values are indicative of a potent competitive antagonism at muscarinic receptors in gastrointestinal and cardiac tissues.
| Compound | Preparation | Animal Model | Parameter | Value |
|---|---|---|---|---|
| This compound | Aorta (Endothelial Receptors) | Rat (WKY/SHR) | IC50 | 162.5 nM |
| This compound | Aorta (Smooth Muscle Receptors) | Rat (WKY/SHR) | IC50 | 170.3 nM |
| Homatropine | Stomach | Guinea Pig | pA2 | 7.13 |
| Homatropine | Atria (Force) | Guinea Pig | pA2 | 7.21 |
| Homatropine | Atria (Rate) | Guinea Pig | pA2 | 7.07 |
In Vivo Pharmacological Activity in Animal Models
The antispasmodic activity of this compound is a direct consequence of its blockade of M3 muscarinic receptors on intestinal smooth muscle cells, which are responsible for mediating acetylcholine-induced contractions. researchgate.net Preclinical evaluation of this activity typically employs isolated intestinal tissue preparations from animals such as rats and rabbits. nih.gov In these ex vivo models, segments of the ileum or jejunum are suspended in an organ bath, and contractions are induced by spasmogens like acetylcholine (B1216132) or carbachol. nih.govresearchgate.net
While specific quantitative data on the inhibition of acetylcholine-induced contractions by this compound in rat or rabbit ileum is not detailed in the available literature, the mechanism is well-established for muscarinic antagonists. A study on the isolated rabbit ileum demonstrated that atropine (B194438) methylbromide, a closely related quaternary ammonium (B1175870) anticholinergic, reversibly antagonized acetylcholine-induced contractions without the irreversible inhibitory effects seen with atropine at high concentrations. nih.gov This suggests a purely competitive antagonism at the muscarinic receptor site for these quaternary compounds.
Topical application of this compound to the eye causes mydriasis (pupil dilation) by blocking the muscarinic receptors on the sphincter muscle of the iris, preventing its contraction in response to light and cholinergic stimulation. drugbank.com Murine models, including mice and rats, are commonly used to assess the mydriatic effects of anticholinergic agents. nih.govijper.org
In these studies, the baseline pupil diameter is measured, the test agent is applied topically, and the change in pupil diameter is recorded over time. nih.gov While homatropine is a known mydriatic agent, specific dose-response studies detailing the extent and duration of pupil dilation following topical administration of this compound in murine models are not prominently available in the reviewed scientific literature. However, studies with other muscarinic antagonists like atropine in mice have demonstrated a potent and long-lasting mydriatic effect, which serves as a benchmark for this class of compounds. nih.govresearchgate.net
Antisialagogue activity, the inhibition of saliva secretion, is a characteristic effect of muscarinic receptor antagonists. This occurs through the blockade of M1 and M3 receptors in the salivary glands, which mediate the secretory response to parasympathetic stimulation. nih.gov Animal models, particularly rabbits and rats, are utilized to evaluate this effect. nih.gov A common experimental method involves inducing salivation with a cholinergic agonist like pilocarpine (B147212) and then measuring the reduction in salivary flow after administration of the antagonist. nih.govnih.gov
Although the specific use of this compound to inhibit salivation in rabbits has not been detailed in the available literature, studies with other quaternary anticholinergics provide evidence for this effect. For instance, atropine methylbromide has been shown to reduce pilocarpine-induced salivation in rats, confirming that peripherally acting muscarinic antagonists are effective antisialagogues. nih.gov
The inhibitory effect of this compound on gastrointestinal motility is a key aspect of its therapeutic use. researchgate.net The charcoal meal passage assay is a standard preclinical in vivo model in rats and mice to assess gastrointestinal transit time. ijper.orgresearchgate.net In this assay, animals are administered a non-absorbable marker, typically activated charcoal mixed with gum acacia, and the distance traveled by the marker through the small intestine over a specific period is measured. ijper.org
Anticholinergic drugs are known to decrease gastrointestinal propulsion. nih.gov Studies using atropine in rats have demonstrated a significant reduction in the transit of a charcoal meal. nih.gov While this effect is expected for this compound due to its mechanism of action, specific studies quantifying its dose-dependent effect on charcoal meal passage in rats or mice were not identified in the reviewed literature.
The influence of this compound on the cardiovascular system is primarily related to its blockade of muscarinic (M2) receptors in the heart. These receptors mediate the parasympathetic (vagal) influence, which slows the heart rate. By blocking these receptors, this compound can lead to tachycardia (an increased heart rate). nih.gov
Preclinical research in male albino rats has demonstrated this effect directly. In one study, the administration of this compound via suppository resulted in a prompt and virtually complete blockade of the bradycardic (heart rate slowing) effects of both vagal nerve stimulation and intravenous acetylcholine. nih.gov This effect was observed within 10-20 minutes of administration and persisted for at least 45-60 minutes, confirming the compound's ability to antagonize parasympathetic control of heart rate. nih.gov
| Activity | Animal Model | Key Findings |
|---|---|---|
| Intestinal Antispasmodic | Rabbit (Isolated Ileum) | Related compound (atropine methylbromide) shows reversible, competitive antagonism of acetylcholine-induced contractions. nih.gov |
| Mydriatic Action | Murine Models (General) | Known to cause mydriasis by blocking iris sphincter muscarinic receptors; specific quantitative data in mice not found. drugbank.com |
| Antisialagogue Activity | Rat (Proxy for Rabbit) | Related compound (atropine methylbromide) reduces pilocarpine-induced salivation. nih.gov |
| Gastrointestinal Motility | Rat (Charcoal Meal) | Expected to decrease GI transit; specific quantitative data for this compound not found. nih.govnih.gov |
| Cardiovascular Effects | Rat | Blocks the reduction in pulse rate caused by vagal stimulation and intravenous acetylcholine. nih.gov |
Bronchoprotection Studies in Animal Models (e.g., Beagle Dogs)
While direct studies focusing solely on the bronchoprotective effects of this compound in beagle dogs are not extensively detailed in available research, its mechanism as a muscarinic antagonist suggests a potential role in modulating airway smooth muscle tone. Muscarinic antagonists are known to inhibit the effects of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation. In animal models, bronchoconstriction can be induced by agents like methacholine (B1211447) to study the effects of potential bronchodilators. nih.govnih.gov Although specific data on this compound in beagle dogs is limited, the general principle of anticholinergic agents in promoting bronchodilation is a key area of respiratory pharmacology.
Studies on Detrusor Muscle Contractility (e.g., in caprine models for Overactive Bladder research)
Research into overactive bladder syndrome has utilized animal models to understand the pathophysiology and to evaluate potential therapeutic agents. nih.gov The caprine, or goat, urinary bladder has been identified as a valuable model for these studies due to its pharmacological similarities to the human bladder. biochemjournal.com
A study investigating the effects of various anticholinergic drugs on isolated caprine detrusor muscle provides direct insight into the action of homatropine. nih.govbohrium.com In this research, muscle strips from the goat bladder were made to contract with acetylcholine (ACh). The inhibitory effects of several anticholinergics, including homatropine, were then measured.
The study found that homatropine, like other anticholinergics, inhibited the ACh-induced contraction of the caprine detrusor muscle. nih.govbohrium.com This inhibition was demonstrated to be reversible by increasing the concentration of acetylcholine, indicating a competitive antagonism at the muscarinic receptor level. nih.govbohrium.com The findings suggest that this compound could be effective in relaxing the detrusor muscle, a key factor in managing conditions like overactive bladder. nih.govbohrium.com
Table 1: Inhibitory Effect of Anticholinergics on Acetylcholine-Induced Contraction of Caprine Detrusor Muscle
| Anticholinergic Agent | Concentration | Effect |
|---|---|---|
| Homatropine | 5 µM | Inhibition of contraction nih.govbohrium.com |
| Cyclopentolate | 100 nM | Inhibition of contraction nih.govbohrium.com |
| Ipratropium (B1672105) | 500 nM | Inhibition of contraction nih.govbohrium.com |
| Valethamate | 1 µM | Inhibition of contraction nih.govbohrium.com |
| Tolterodine | 3 µM | Inhibition of contraction nih.govbohrium.com |
Exploratory Preclinical Applications
Investigation in Models of Vagal Hypertonia (e.g., relevance to sudden infant death research)
Reflex vagal hypertonia (RVH) has been identified as a potential cause of sudden unexpected death in infants. nih.govresearchgate.net this compound, as an anticholinergic drug, inhibits muscarinic acetylcholine receptors, thereby affecting the parasympathetic nervous system. nih.govresearchgate.net
A study involving 50 infants with RVH investigated the effects of this compound on 24-hour Holter electrocardiographic signs of the condition. The results showed statistically significant differences pre- and post-treatment in several cardiac parameters, indicating a reduction in vagal tone. nih.govresearchgate.net Specifically, there were significant increases in both higher and lower heart rates and mean heart rate, along with a decrease in the longest sinus pause and the presence of advanced atrio-ventricular blocks. nih.govresearchgate.net A significant correlation was also found between the administered dose of this compound and both average heart rate and systolic blood pressure. nih.govresearchgate.net Post-treatment electrocardiographic data were not significantly different from those of a control group of healthy infants. nih.govresearchgate.net
These findings suggest that by antagonizing the action of the vagus nerve on the heart, this compound can increase cardiac frequency and may be effective in preventing transient infantile hypervagotonia, a potential cause of some cases of sudden unexpected death in infants. nih.govresearchgate.net
Table 2: Effects of this compound on Electrocardiographic Signs of Reflex Vagal Hypertonia in Infants
| Parameter | Pre-Treatment vs. Post-Treatment | p-value |
|---|---|---|
| Higher Heart Rate | Statistically significant difference | < 0.001 nih.govresearchgate.net |
| Lower Heart Rate | Statistically significant difference | < 0.00001 nih.govresearchgate.net |
| Mean Heart Rate | Statistically significant difference | < 0.02 nih.govresearchgate.net |
| Longer Sinusal Pause | Statistically significant difference | < 0.00001 nih.govresearchgate.net |
| Advanced Atrio-Ventricular Blocks | Statistically significant difference | < 0.05 nih.govresearchgate.net |
| Systolic Blood Pressure | Statistically significant difference | < 0.04 nih.govresearchgate.net |
Research in Cough Models (in combination with opioids)
This compound is included in some antitussive preparations in combination with an opioid, such as hydrocodone. drugbank.comfda.govdrugbank.commayoclinic.orgclevelandclinic.org In these formulations, this compound is present in a subtherapeutic amount. fda.govdrugbank.com Its primary purpose in this context is to discourage deliberate overdosage of the opioid component. fda.govdrugbank.com
The antitussive effect of these combination products is primarily attributed to the opioid component, which is believed to act directly on the cough center in the brain. fda.govmayoclinic.org this compound's role is not as an active antitussive agent but as a safety measure. As an anticholinergic, it can produce unpleasant side effects at high doses, which deters abuse of the opioid. drugbank.com
Potential in Parkinson's Disease Research
Anticholinergic drugs were a mainstay in the treatment of Parkinson's disease before the advent of levodopa (B1675098). cambridge.org They are thought to work by correcting the imbalance in neurotransmission mediated by neostriatal acetylcholine. cambridge.org While newer and more effective treatments are now available, anticholinergics still have a role in managing certain motor symptoms of Parkinson's disease, particularly tremors. cambridge.org
Preclinical research in animal models of Parkinson's disease has been crucial in the development of various therapies. nih.gov These models, including those induced by neurotoxins like 6-hydroxydopamine and MPTP, allow for the screening of potential antiparkinsonian agents. nih.gov While there is a body of research on the use of anticholinergic agents in these models, specific preclinical studies focusing on this compound for Parkinson's disease are not prominently featured in the available literature. nih.gov However, the established mechanism of action of anticholinergics in modulating the cholinergic system provides a theoretical basis for their investigation in the context of Parkinson's disease research. cambridge.orgnih.gov
Clinical Research and Therapeutic Efficacy Past Findings
Research in Gastrointestinal Disorders
As a muscarinic receptor antagonist, homatropine (B1218969) methylbromide has been investigated for its potential to alleviate symptoms in several gastrointestinal disorders by reducing smooth muscle spasms and secretions.
Anticholinergic agents were historically a component of the management strategy for peptic ulcer disease, valued for their ability to reduce gastric acid secretion. nih.govnih.gov Research into homatropine methylbromide for this indication dates back several decades. A study published in 1959 investigated the prolonged treatment of peptic ulcer disease with this compound, involving 58 patients who were under continuous therapy for up to one year. nih.gov While detailed efficacy data from this specific study is limited in contemporary databases, the therapeutic goal was to suppress gastric acid and motility, thereby providing symptomatic relief and potentially aiding in ulcer healing.
The general principle behind using anticholinergics like this compound for peptic ulcers is their capacity to decrease basal and stimulated gastric acid secretion. nih.govnih.gov Combining anticholinergics with antacids was also explored to achieve a more sustained decrease in gastric acidity. nih.gov However, with the advent of more potent and specific acid-suppressing agents like H2-receptor antagonists and proton pump inhibitors, the use of anticholinergics in this capacity has significantly declined. nih.gov
Table 1: Overview of Anticholinergic Research in Peptic Ulcer Disease
| Therapeutic Target | Mechanism of Action | Investigated Outcome |
|---|---|---|
| Gastric Acid Secretion | Blockade of muscarinic receptors on parietal cells | Reduction in basal and stimulated acid output |
| Gastric Motility | Reduction of smooth muscle contractions | Symptomatic relief from cramping and pain |
Antispasmodic agents are a cornerstone in the symptomatic management of Irritable Bowel Syndrome (IBS), particularly for abdominal pain and cramping. nih.govclevelandclinic.orgmedicalnewstoday.com These drugs, which include anticholinergics like this compound, function by relaxing the smooth muscle of the gut. nih.govmedicalnewstoday.comibdrelief.com They are thought to inhibit the contractile pathways in the intestinal wall and increase colonic transit time, which can help in reducing the frequency of stool passage. revistagastroenterologiamexico.org
While a broad class of antispasmodics has been studied for IBS, specific clinical trial data focusing solely on the efficacy of this compound is not extensively detailed in available literature. However, meta-analyses of antispasmodics as a group have shown their superiority over placebo for the global improvement of IBS symptoms and for relief of abdominal pain. revistagastroenterologiamexico.orgnih.gov The mechanism of action of this compound aligns with the therapeutic goals for IBS-related cramping. ibdrelief.com
Table 2: Efficacy of Antispasmodics in Irritable Bowel Syndrome (General Findings)
| Symptom | Therapeutic Effect of Antispasmodics |
|---|---|
| Abdominal Pain/Cramping | Significant reduction compared to placebo |
| Bloating and Distension | Improvement noted with some agents, particularly in combination with simethicone |
The role of this compound as a primary antiemetic for the prevention of nausea and vomiting has not been a significant focus of clinical research. While other anticholinergic agents, such as scopolamine (B1681570), have established antiemetic effects, particularly for motion sickness, there is a lack of specific studies evaluating the efficacy of this compound for preventing common causes of nausea and vomiting, such as postoperative or chemotherapy-induced symptoms.
Ophthalmic Research Applications
In ophthalmology, homatropine is utilized for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.
Homatropine ophthalmic solutions are used to facilitate eye examinations, such as refraction, and in the management of certain eye conditions like uveitis. webmd.comdrugs.com By blocking the cholinergic responses of the iris sphincter and the ciliary body's accommodative muscle, it allows for a thorough examination of the eye's internal structures. drugs.comdrugs.com The onset of action is relatively rapid, and its effects can last from one to three days, which is beneficial for procedures requiring sustained pupil dilation. globalrx.com
Past research has also explored its use in specific diagnostic tests. For instance, a 1971 study investigated a provocative test for glaucoma that combined water drinking with the administration of homatropine eye drops to assess changes in intraocular pressure. nih.gov This highlights its application as a tool in ophthalmic research and diagnostic challenges.
Table 3: Pharmacological Actions of Homatropine in Ophthalmic Procedures
| Action | Physiological Effect | Diagnostic Utility |
|---|---|---|
| Mydriasis | Dilation of the pupil | Allows for examination of the retina and optic nerve |
Research in Respiratory Conditions (e.g., Asthma, COPD)
Anticholinergic agents are a well-established class of bronchodilators used in the management of respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and, to a lesser extent, asthma. nih.govresearchgate.netdrugs.com They work by blocking the bronchoconstrictor effect of acetylcholine (B1216132) on muscarinic receptors in the airways. nih.gov Modern inhaled anticholinergics like ipratropium (B1672105) and tiotropium (B1237716) are widely used. researchgate.netsemanticscholar.org
However, historical and clinical research focusing on this compound for the treatment of asthma or COPD is not prominent in the available scientific literature. The development of inhaled, more targeted anticholinergics has largely defined the research and therapeutic landscape in this area. nih.gov Therefore, there are no significant past findings on the therapeutic efficacy of this compound for these respiratory conditions.
Clinical Observations in Combination Therapies (e.g., with Hydrocodone for antitussive effects)
This compound is frequently combined with the opioid agonist hydrocodone for the symptomatic relief of cough. drugs.comwikipedia.org In these formulations, hydrocodone acts as the primary antitussive agent by directly suppressing the cough center in the brain, while this compound is included in subtherapeutic amounts to deter deliberate overdose. mayoclinic.orglupin.com
While specific clinical trials focusing solely on the efficacy of the hydrocodone and this compound combination are not extensively detailed in publicly available literature, the therapeutic value of hydrocodone as an antitussive has been established in clinical studies. A notable phase II study conducted by Homsi et al. (2002) investigated the use of hydrocodone for cough in patients with advanced cancer. elsevierpure.com The findings from this study provide valuable insights into the efficacy of the primary active component in the combination therapy.
The study included 25 patients, with 20 completing the evaluation. The results demonstrated a significant reduction in cough frequency, with 19 of the 20 patients experiencing at least a 50% improvement. elsevierpure.com The median best response was a 70% improvement in cough frequency. elsevierpure.com
| Metric | Finding |
|---|---|
| Patients with ≥50% Improvement in Cough Frequency | 95% (19 out of 20) |
| Median Best Response (Improvement in Cough Frequency) | 70% |
It is important to note that this study evaluated hydrocodone as a single agent and not in combination with this compound. elsevierpure.com The prescribing information for the combination product notes that adverse reactions have been identified during clinical studies, post-approval use, and in the literature, though specific efficacy data from these sources are not provided. drugs.com
Post-Marketing Surveillance and Real-World Evidence Research
Post-marketing surveillance plays a crucial role in monitoring the long-term safety and effectiveness of pharmaceutical products once they are available to the general public. This is often achieved through the analysis of spontaneous adverse event reports submitted to regulatory bodies, such as the U.S. Food and Drug Administration's (FDA) Adverse Event Reporting System (FAERS).
The prescribing information for the combination of hydrocodone bitartrate (B1229483) and this compound states that adverse reactions have been identified during post-approval use. drugs.com The most common of these include sedation, dizziness, headache, dry mouth, nausea, vomiting, and constipation. drugs.comdrugs.com While this confirms the collection of post-marketing safety data, detailed quantitative analyses or specific reports on the incidence of these adverse events in a real-world setting are not provided.
The absence of specific published real-world evidence studies on the antitussive efficacy of the hydrocodone and this compound combination means that clinical understanding is largely guided by the established effects of hydrocodone and the safety data collected through post-marketing surveillance systems.
| System Organ Class | Adverse Reaction |
|---|---|
| Nervous System Disorders | Sedation (somnolence, mental clouding, lethargy), impaired mental and physical performance, lightheadedness, dizziness, headache, confusion |
| Gastrointestinal Disorders | Dry mouth, nausea, vomiting, constipation |
Toxicological Profiles and Safety Research
Mechanistic Understanding of Adverse Effects
The toxicological profile of homatropine (B1218969) methylbromide is characterized by its antimuscarinic activity, which disrupts the normal functioning of the parasympathetic nervous system. patsnap.com The extent and severity of these effects are dependent on the dose and individual patient susceptibility.
Homatropine methylbromide's effects on the central nervous system (CNS) are a result of the blockade of muscarinic receptors within the brain. medscape.com Although quaternary ammonium (B1175870) compounds generally have limited ability to cross the blood-brain barrier, systemic exposure to high doses can lead to central anticholinergic syndrome. medscape.comnih.gov This syndrome can manifest as a spectrum of neurological symptoms.
The mechanism underlying these manifestations involves the disruption of cholinergic neurotransmission, which plays a crucial role in cognitive functions such as memory, learning, and attention. medscape.com Blockade of muscarinic receptors in the CNS can lead to:
Agitated Delirium : Characterized by confusion, disorientation, and hallucinations (both visual and auditory). medscape.comemcrit.org
Ataxia and Incoordination : Difficulty with balance and coordinated movements. emcrit.org
Short-term Memory Loss : Impairment of the ability to form new memories. medscape.com
Psychosis : A severe mental disorder in which thought and emotions are so impaired that contact is lost with external reality. medscape.com
In severe cases of toxicity, more profound CNS depression can occur, potentially leading to coma and respiratory failure. emcrit.orgnih.gov The elderly are particularly vulnerable to the central anticholinergic effects of medications due to age-related changes in brain chemistry and a higher likelihood of having a compromised blood-brain barrier. globalrx.com
Table 1: Central Nervous System Manifestations of Anticholinergic Toxicity
| Manifestation | Underlying Mechanism |
|---|---|
| Agitated Delirium, Hallucinations | Blockade of muscarinic receptors in cortical and subcortical pathways. medscape.commedscape.com |
| Ataxia, Incoordination | Disruption of cholinergic signaling in the cerebellum and basal ganglia. |
| Short-term Memory Loss | Interference with acetylcholine's role in memory consolidation in the hippocampus. |
| Seizures (rare) | Severe disruption of central cholinergic neurotransmission. medscape.com |
| Coma, Respiratory Failure | Widespread CNS depression at toxic doses. emcrit.orgnih.gov |
The gastrointestinal (GI) adverse effects of this compound are a direct consequence of its antagonism of muscarinic receptors in the smooth muscle of the GI tract. nih.govpatsnap.com Acetylcholine (B1216132), acting on M2 and M3 muscarinic receptors, is a key neurotransmitter for promoting GI motility and secretions. nih.govmdpi.com
By blocking these receptors, this compound leads to:
Reduced Gut Motility : Inhibition of smooth muscle contraction results in a slowing of peristalsis, the coordinated wave-like movements that propel food through the digestive tract. nih.govnih.gov This delayed transit time is the primary mechanism behind constipation. patsnap.com
Decreased Secretions : The drug also reduces secretions from salivary and gastric glands, contributing to dry mouth and potentially exacerbating constipation. nih.gov
In instances of high doses or in susceptible individuals, the profound reduction in GI motility can progress to paralytic ileus , a condition where the intestines are temporarily "paralyzed," leading to a functional blockage. medscape.com This is a serious medical condition that requires immediate attention.
When administered systemically, or through topical application with systemic absorption, this compound can induce several ocular toxicities by blocking muscarinic receptors in the eye. pediatriconcall.comwebmd.com
The key mechanisms include:
Mydriasis (Pupil Dilation) : this compound blocks the cholinergic stimulation of the iris sphincter muscle, which is responsible for constricting the pupil. patsnap.compediatriconcall.com The resulting unopposed action of the radial muscle leads to dilation of the pupil.
Cycloplegia (Paralysis of Accommodation) : The drug also paralyzes the ciliary muscle, which is responsible for changing the shape of the lens to focus on near objects. patsnap.compediatriconcall.com This leads to blurred vision for near objects.
Increased Intraocular Pressure (IOP) : In individuals with narrow anterior chamber angles, the relaxation of the ciliary muscle and the bunching of the iris from mydriasis can obstruct the trabecular meshwork, the primary site of aqueous humor outflow. pediatriconcall.comdrugs.com This impedance to the drainage of aqueous humor can lead to a significant increase in IOP, potentially precipitating an acute attack of angle-closure glaucoma in predisposed individuals. nih.govdrugs.com
Prolonged use can also lead to local irritation and allergic reactions, such as conjunctivitis and eczematoid dermatitis. pediatriconcall.com
The cardiovascular effects of this compound are mediated by its blockade of muscarinic receptors in the heart and blood vessels.
Tachycardia (Increased Heart Rate) : The sinoatrial (SA) node of the heart, which acts as the natural pacemaker, is under the influence of the vagus nerve, which releases acetylcholine to slow the heart rate. By blocking these muscarinic receptors on the SA node, this compound reduces vagal tone, leading to an increase in heart rate. drugbank.compatsnap.com
Postural Hypotension : While less common, high doses of quaternary ammonium anticholinergics can cause postural hypotension. The precise mechanism is complex but may involve the blockade of compensatory vasoconstriction that normally occurs upon standing. Some anticholinergic agents can also inhibit the function of baroreceptors, which are responsible for sensing changes in blood pressure and initiating reflex adjustments to maintain blood pressure homeostasis. medscape.comnih.gov
On its own, this compound does not typically cause significant respiratory depression. However, when used in combination with opioids, such as hydrocodone, it can potentiate opioid-induced respiratory depression (OIRD). rehabcenter.netsunshinebehavioralhealth.com
The mechanisms behind this potentiation are multifactorial:
Decreased Respiratory Drive : Opioids directly suppress the respiratory centers in the medulla, reducing the response to hypercapnia (elevated carbon dioxide levels). fda.govamazonaws.comnih.gov The sedative effects of anticholinergics can further blunt the already compromised respiratory drive.
Reduced Upper Airway Muscle Tone : Anticholinergics can contribute to the relaxation of upper airway muscles, which can exacerbate the risk of airway obstruction, particularly in sedated patients.
It is the synergistic depression of the central respiratory drive that makes the combination of opioids and anticholinergics a significant concern for life-threatening respiratory depression. rehabcenter.netnih.govnih.gov
General Toxicology of Quaternary Ammonium Compounds (QACs)
This compound is a quaternary ammonium compound (QAC). The toxicology of QACs as a class is influenced by their cationic surfactant properties. mst.dk While generally considered to have low systemic toxicity when used as directed in dilute solutions, concentrated exposure can lead to significant adverse effects. nih.gov
Key toxicological characteristics of QACs include:
Dermal and Ocular Irritation : Due to their ability to disrupt cell membranes and denature proteins, QACs can be irritating to the skin and eyes, especially at high concentrations. mst.dknih.govnih.gov
Respiratory Effects : Inhalation of aerosolized QACs has been associated with respiratory irritation and, in some cases, the exacerbation of asthma. mst.dknih.gov
Gastrointestinal Effects : Ingestion of concentrated QACs can cause significant gastrointestinal distress, including nausea, vomiting, and tissue damage. nih.gov
Systemic Toxicity : While dermal and oral absorption of QACs is generally poor, high-dose exposure through ingestion or other routes can lead to systemic toxicity, including hepatic and renal failure, cardiovascular collapse, seizures, and coma. nih.govquats.org
Reproductive and Developmental Toxicity : Some studies in animals have raised concerns about the potential for reproductive and developmental toxicity with chronic exposure to certain QACs, though the relevance to human exposure at typical levels is still under investigation. nih.govdntb.gov.ua
The toxic effects of QACs are largely dependent on the concentration, route, and duration of exposure. nih.gov The quaternary structure of this compound contributes to its limited absorption and predominantly peripheral effects at therapeutic doses. globalrx.com However, the potential for systemic toxicity, particularly in cases of overdose, should not be overlooked.
Table 2: Toxicological Endpoints of Quaternary Ammonium Compounds (QACs)
| Endpoint | Description of Effects |
|---|---|
| Dermal Toxicity | Irritation, dermatitis, and in high concentrations, corrosive burns. nih.govnih.gov |
| Respiratory Toxicity | Irritation of the respiratory tract, potential for exacerbation of asthma. mst.dknih.gov |
| Gastrointestinal Toxicity | Nausea, vomiting, and potential for corrosive injury upon ingestion of high concentrations. nih.gov |
| Ocular Toxicity | Irritation and potential for severe eye damage with direct contact. nih.gov |
| Systemic Toxicity (High Dose) | Potential for effects on the liver, kidneys, and central nervous system. nih.gov |
| Reproductive/Developmental Toxicity | A subject of ongoing research with some animal studies suggesting potential effects. nih.govdntb.gov.ua |
Research on Abuse Deterrence Strategies in Combination Formulations
This compound is incorporated into certain oral pharmaceutical formulations, most notably with the opioid agonist hydrocodone, as a measure to deter deliberate overdosage and abuse. The primary strategy behind its inclusion is founded on the principle of aversion. At therapeutic doses of the combination product, the amount of this compound is sub-therapeutic and does not produce significant physiological effects. However, if the formulation is taken in excessive amounts in an attempt to achieve a euphoric effect from the opioid component, the cumulative dose of this compound would be high enough to induce unpleasant and potentially harmful anticholinergic effects.
The intended abuse-deterrent mechanism relies on the pharmacological properties of this compound as a competitive antagonist of muscarinic acetylcholine receptors. nih.gov Over-ingestion of a product containing this combination would lead to a cascade of undesirable anticholinergic symptoms. These symptoms can range from dry mouth, blurred vision, and urinary retention to more severe effects such as tachycardia, central nervous system effects like confusion, delirium, and hallucinations. nih.govnih.gov The expectation is that the discomfort and dysphoria resulting from these effects would counteract the rewarding euphoria from the opioid, thereby discouraging abuse.
While the theoretical basis for this abuse-deterrent strategy is well-established, specific and detailed research findings from clinical trials or in-vitro studies quantifying the abuse-deterrent effects of this compound in these combination formulations are not extensively available in publicly accessible literature. Human Abuse Potential (HAP) studies are a common method for evaluating the effectiveness of abuse-deterrent formulations. wmpllc.orgbiopharmaservices.com These studies typically assess "drug liking" and the willingness of experienced recreational drug users to take the drug again. However, specific HAP study data for hydrocodone/homatropine methylbromide combination products are not readily found in the reviewed literature.
The prescribing information for these combination products warns about the potential for abuse and dependence on the hydrocodone component and lists the adverse reactions associated with both active ingredients. nih.govlupin.comnih.gov The anticholinergic effects of this compound are well-documented, and the potential for these to act as an aversive agent is the stated rationale for its inclusion.
In the absence of specific studies on this compound's abuse deterrence, the broader context of aversion strategies in opioid formulations can be considered. The addition of substances that produce unpleasant effects upon manipulation or over-ingestion is a recognized approach in the development of abuse-deterrent formulations.
It is important to note that while this strategy aims to deter abuse via ingestion of a large number of intact tablets, it may not prevent other methods of abuse, such as extraction of the opioid component.
Synthesis and Preparation Methodologies
Historical Synthesis Approaches of Homatropine (B1218969) and its Quaternary Salts
The foundational synthesis of homatropine was first described by Ladenburg in 1883 and later by Chemnitius in 1927. quickcompany.in The classical approach involved the condensation of tropine (B42219) with mandelic acid. quickcompany.in This esterification reaction forms the homatropine base. Subsequently, the tertiary amine of the homatropine molecule is quaternized using a methylating agent, such as methyl bromide, to yield homatropine methylbromide. quickcompany.inwikipedia.org
This early synthetic route laid the groundwork for the production of various homatropine salts, including the hydrochloride, hydrobromide, and methylbromide salts, which became valuable in pharmaceutical applications. quickcompany.in The choice of mandelic acid in this synthesis was a notable development, replacing tropic acid which was used in the synthesis of atropine (B194438). quickcompany.in
Modern and Industrial Synthesis Processes for this compound
Current industrial manufacturing of this compound has been refined to improve yield, purity, and efficiency, with a focus on trans-esterification and catalytic methods.
A prevalent modern industrial method for synthesizing homatropine is through a trans-esterification reaction. This pathway involves the reaction of tropine with a methyl ester of mandelic acid, typically DL-methyl mandelate (B1228975). quickcompany.in The process is generally carried out in an organic solvent. quickcompany.in
The reaction proceeds by substituting the methyl group of the DL-methyl mandelate with the tropine moiety to form homatropine. This trans-esterification is an equilibrium-driven process. To drive the reaction toward the formation of homatropine, the methanol (B129727) by-product is typically removed from the reaction mixture, often through azeotropic distillation. quickcompany.in Once the homatropine base is synthesized, it is then quaternized with methyl bromide in a suitable solvent, such as acetone (B3395972) or acetonitrile, to produce this compound. quickcompany.in
The trans-esterification reaction for homatropine synthesis is efficiently catalyzed by a strong base. entrepreneurindia.co Alkali metal alkoxides are commonly employed for this purpose, with sodium methoxide (B1231860) being a preferred catalyst. quickcompany.inchinasolvents.com
The catalytic cycle begins with the deprotonation of the hydroxyl group of tropine by the alkali metal alkoxide, making the tropine oxygen a more potent nucleophile. This activated tropine then attacks the carbonyl carbon of the DL-methyl mandelate. A tetrahedral intermediate is formed, which subsequently collapses, eliminating the methoxide ion and forming the homatropine ester. The regenerated methoxide can then catalyze another reaction cycle. The use of such catalysts is crucial for achieving high conversion rates and favorable reaction kinetics in an industrial setting. entrepreneurindia.co
Purification Techniques and Process Optimization
Achieving the high purity required for pharmaceutical use necessitates robust purification methods for the synthesized this compound.
Crystallization is a primary technique for the purification of crude this compound. uct.ac.za This method relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. A common strategy involves dissolving the crude product in a suitable solvent in which it is soluble at an elevated temperature and then allowing it to crystallize upon cooling. google.com
For this compound, a typical refinement process involves dissolving the crude material in a solvent like methanol or ethanol (B145695) at an elevated temperature. quickcompany.ingoogle.com After treatment with activated carbon to remove colored impurities, an anti-solvent, such as acetone, is added to the solution. quickcompany.ingoogle.com The addition of the anti-solvent reduces the solubility of this compound, causing it to precipitate out of the solution as purified crystals. The crystals are then collected by filtration, washed with a cold solvent to remove any remaining mother liquor, and dried. google.com Process optimization involves careful selection of solvents, temperature control, and cooling rates to maximize yield and crystal quality.
| Solvent for Dissolution | Anti-solvent for Precipitation | Typical Process |
|---|---|---|
| Methanol | Acetone | The crude product is dissolved in hot methanol, and acetone is added to induce crystallization. quickcompany.ingoogle.com |
| Ethanol | Acetone | Similar to the methanol-acetone system, crude this compound is dissolved in hot ethanol before precipitation with acetone. google.com |
| Methanol | Dioxane | Used for recrystallization when differences are observed in infrared absorption spectra compared to a reference standard. uspbpep.com |
To be used as a pharmaceutical active ingredient, this compound must meet the stringent purity requirements set forth in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). uspbpep.com These standards ensure the identity, strength, quality, and purity of the drug substance.
The USP monograph for this compound specifies that it must contain not less than 98.5 percent and not more than 100.5 percent of C17H24BrNO3, calculated on a dried basis. uspbpep.com It also sets limits for various impurities and physical properties, including:
Loss on drying: Not more than 0.5%. uspbpep.com
Residue on ignition: Not more than 0.2%. uspbpep.com
Presence of other alkaloids: Specific tests are in place to limit the presence of homatropine, atropine, and other solanaceous alkaloids. uspbpep.com
The European Pharmacopoeia also provides a monograph for this compound with its own set of specifications to ensure its quality. edqm.eu Adherence to these pharmacopoeial standards is achieved through a combination of controlled synthesis, effective purification processes like solvent-based crystallization, and rigorous analytical testing of the final product. google.com Purification methods have been developed that can yield a purity of over 99.5%, which conforms to both USP and EP standards. google.com
| Test | Acceptance Criteria | Reference |
|---|---|---|
| Assay (C17H24BrNO3 content) | 98.5% - 100.5% (on dried basis) | uspbpep.com |
| Loss on Drying | ≤ 0.5% | uspbpep.com |
| Residue on Ignition | ≤ 0.2% | uspbpep.com |
| Limit of Homatropine, Atropine, and other Solanaceous Alkaloids | Passes specific colorimetric test | uspbpep.com |
Analytical Chemistry and Quality Control Methodologies
Spectrophotometric Determination Techniques
Spectrophotometry offers a rapid and accessible approach for the determination of homatropine (B1218969) methylbromide. Different techniques have been employed to enhance selectivity and overcome interference from formulation excipients.
Direct ultraviolet (UV) spectrophotometry for the determination of homatropine methylbromide can be challenging due to low absorptivity and spectral interferences from co-extracted excipients in pharmaceutical dosage forms, which can lead to inaccurately high results researchgate.net. To address these issues, second-derivative UV spectrophotometry has been successfully applied. This technique enhances the resolution of spectral bands and minimizes the impact of background absorption researchgate.net.
By using second-derivative UV spectrophotometry, interferences from excipients can be effectively overcome, allowing for a reliable and straightforward analytical method suitable for routine quality control laboratories researchgate.net. In one study, the second-derivative spectrum of this compound solutions exhibited several minima corresponding to the maxima and shoulders in the zero-order spectrum. The minimum around 257.5 nm was selected for measurements as it provided the highest analytical sensitivity and recovery researchgate.net. The method demonstrated good linearity, precision, and recovery for both solid and liquid dosage forms, with results showing a difference of only +/- 2.1% when compared to the official USP XXI method for tablets researchgate.net.
Table 1: Parameters for Second-Derivative UV Spectrophotometry of this compound
| Parameter | Value/Description | Source |
| Instrument | Shimadzu UV-240/System 2 digital double-beam spectrophotometer | researchgate.net |
| Analytical Wavelength | Minimum at ~257.5 nm | researchgate.net |
| Advantage | Overcomes spectral interference from co-extracted excipients | researchgate.netresearchgate.net |
| Validation | Good linearity, precision, and recovery demonstrated | researchgate.net |
Turbidimetric Methods (e.g., Flow-Injection Turbidimetry)
Turbidimetric methods provide an alternative for the quantification of this compound. A flow-injection turbidimetric determination method has been developed for its analysis in pharmaceutical formulations indexcopernicus.com. This technique is often valued for its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput analysis in quality control settings researchgate.netuobaghdad.edu.iq.
In this method, a precipitating reagent is used to form a fine suspension with the analyte, and the resulting turbidity is measured. For this compound, silicotungstic acid has been utilized as the precipitant reagent indexcopernicus.com. The flow-injection setup automates the mixing of the sample and reagent, as well as the measurement, allowing for the rapid and quantitative determination of many samples per hour uobaghdad.edu.iq.
A stability-indicating method for the analysis of this compound involves the formation of a picric acid-quaternary ammonium (B1175870) complex nih.gov. This method is highly selective for the intact drug and shows no interference from its primary hydrolytic degradation products, such as tropinium methylbromide and mandelic acid nih.gov.
The procedure involves the formation of the complex in an alkaline medium. This complex is then adsorbed on acid-washed diatomaceous earth, followed by on-column extraction with chloroform. The extracted picrate (B76445) complex is then measured spectrophotometrically at a wavelength of 365 nm to determine the concentration of this compound nih.gov.
Chromatographic Separation Techniques
Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound, especially in complex mixtures or for stability studies.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of this compound. A stability-indicating reversed-phase UPLC method has been developed for the simultaneous determination of this compound, hydrocodone bitartrate (B1229483), and their related compounds in pharmaceutical dosage forms jpbs.in.
The method development focused on achieving a rapid analysis with good resolution between all components. The chromatographic separation was performed on an Acquity CSH™ Phenyl-Hexyl column using a gradient mobile phase, with a total run time of 40 minutes jpbs.in. The method was validated according to ICH guidelines for specificity, accuracy, precision, linearity, and robustness, proving it to be suitable for routine quality control and stability testing jpbs.in.
Table 2: Example of UPLC Method Parameters for this compound Analysis
| Parameter | Specification | Source |
| Technique | Reversed-Phase Ultra-Performance Liquid Chromatography (UPLC) | jpbs.in |
| Column | Acquity CSH™ Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | jpbs.in |
| Detection | UV-VIS Detector | jpbs.in |
| Flow Rate | 0.45 mL/min | jpbs.in |
| Run Time | 40 minutes | jpbs.in |
| Validation | Validated for Specificity, Accuracy, Precision, Linearity, Robustness per ICH guidelines | jpbs.in |
Capillary Zone Electrophoresis Applications
Capillary Zone Electrophoresis (CZE) is an effective technique for the simultaneous determination of homatropine and other tropane (B1204802) alkaloids like atropine (B194438) and scopolamine (B1681570) in ophthalmic solutions nih.gov. CZE offers high separation efficiency and requires minimal sample and reagent volumes.
A validated CZE method was developed by optimizing key electrophoretic parameters, including buffer composition and pH. The best separation was achieved using a 100 mM Tris-phosphate running buffer at a pH of 7. The validation data confirmed that the method possesses the necessary selectivity, sensitivity, reproducibility, and linearity for the assay of these compounds in pharmaceutical formulations nih.gov.
Table 3: Optimized Parameters for Capillary Zone Electrophoresis of Homatropine
| Parameter | Specification | Source |
| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |
| Buffer | 100 mM Tris-phosphate | nih.gov |
| pH | 7.0 | nih.gov |
| Application | Simultaneous determination of atropine, homatropine, and scopolamine | nih.gov |
| Validation | Proven for selectivity, sensitivity, reproducibility, and linearity | nih.gov |
Enantiomeric Separation Studies (e.g., Chiral Stationary Phases)
Homatropine possesses a chiral center at the mandelic acid moiety, meaning it exists as a pair of enantiomers. Although this compound is typically used as a racemic mixture, the potential for different pharmacological or toxicological profiles between enantiomers necessitates the development of stereoselective analytical methods. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent technique for separating enantiomers. csfarmacie.czchromatographyonline.com
The principle of chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. youtube.com These complexes have different energies of interaction, leading to different retention times and, consequently, their separation. youtube.com
For basic compounds like tropane alkaloids, several types of CSPs have proven effective:
Protein-based CSPs: Columns like Chiral AGP, which uses alpha-1-acid glycoprotein (B1211001) as the chiral selector, are effective for separating chiral amines and other basic compounds. A validated HPLC method for the enantiomeric separation of the related compound atropine utilized a Chiral AGP column, demonstrating the utility of this phase for tropane alkaloids. nih.gov
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded to silica (B1680970) are widely used due to their broad enantioselectivity. nih.gov Screening on columns such as Chiralcel OD-H and Chiralpak AD is often a primary strategy for developing separation methods for basic chiral drugs. chromatographyonline.com
Pirkle-type CSPs: These phases, based on π-acidic or π-basic moieties, separate enantiomers through π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu
Method development for the enantiomeric separation of this compound would involve screening various CSPs and optimizing mobile phase conditions (e.g., composition, pH, additives) to achieve baseline resolution between the enantiomers. chromatographyonline.comhplc.eu
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Applicability to Homatropine |
|---|---|---|---|
| Protein-Based | α1-Acid Glycoprotein (AGP) | Hydrophobic and polar/ionic interactions | High; demonstrated success with similar tropane alkaloids like atropine. nih.gov |
| Polysaccharide-Based | Cellulose/Amylose derivatives | Inclusion complexing, hydrogen bonding, dipole-dipole interactions | High; widely used for a broad range of chiral pharmaceuticals. nih.gov |
| Pirkle-Type (Brush-Type) | 3,5-Dinitrobenzoyl Phenylglycine | π-π interactions, hydrogen bonding, steric hindrance | Moderate to High; effective for compounds with aromatic rings. hplc.eu |
Potentiometric Sensing and Electrochemical Methods for Analysis
Potentiometric sensors, specifically ion-selective electrodes (ISEs), offer a rapid, simple, and cost-effective alternative to chromatographic methods for the determination of this compound. mt.com These sensors measure the potential difference between a working electrode (the ISE) and a reference electrode, where the potential of the ISE is dependent on the concentration (or more accurately, the activity) of the target ion in the solution. horiba.comlibretexts.org
A potentiometric liquid membrane sensor has been successfully developed for the determination of homatropine. The sensor utilizes a homatropine-tetraphenylborate ion-pair complex as the electroactive material within a PVC membrane. The performance of such a sensor is characterized by several key parameters, including its linear range, detection limit, and response time. This electrochemical approach has been validated for the analysis of the drug in both pharmaceutical products and biological fluids like urine, demonstrating its versatility.
| Parameter | Reported Value |
|---|---|
| Linear Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ mol L⁻¹ |
| Limit of Detection (LOD) | 8.0 x 10⁻⁶ mol L⁻¹ |
| Response Time | Approximately 10 seconds |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. vscht.czchromatographyonline.com The development of a SIAM is a regulatory requirement and is essential for assessing the stability of drug substances and products over time. medcraveonline.com
The core of SIAM development involves subjecting the drug to forced degradation (stress testing) under various conditions more severe than standard accelerated stability testing. nih.gov Typical stress conditions include:
Acid and Base Hydrolysis: Exposure to acidic and basic solutions (e.g., HCl, NaOH) at elevated temperatures.
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
Thermal Degradation: Exposure to dry heat.
Photodegradation: Exposure to light according to ICH Q1B guidelines. medcraveonline.com
For this compound, stability-indicating methods have been developed using techniques such as Ultra-Performance Liquid Chromatography (UPLC) and spectrophotometry. jpbs.innih.gov A UPLC method, for instance, was shown to effectively separate this compound from its potential degradation products formed under acidic, basic, oxidative, and thermal stress, proving its stability-indicating capability. jpbs.injpbs.in Similarly, a spectrophotometric method was developed that was selective for the intact drug in the presence of its major hydrolytic degradation products, mandelic acid and tropinium methylbromide. nih.gov
| Stress Condition | Outcome | Method Specificity |
|---|---|---|
| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation observed | Degradation peaks were well-resolved from the parent drug peak. |
| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation observed | Degradation peaks were well-resolved from the parent drug peak. |
| Oxidative Degradation (e.g., 3% H₂O₂) | Degradation observed | Degradation peaks were well-resolved from the parent drug peak. |
| Thermal Degradation (e.g., 80°C) | Some degradation observed | Degradation peaks were well-resolved from the parent drug peak. |
Application in Pharmaceutical Formulations and Biological Fluids
Analytical methods for this compound must be applicable to the complex matrices of both pharmaceutical formulations and biological fluids. Pharmaceutical dosage forms such as tablets, syrups, and oral solutions contain various excipients (e.g., fillers, binders, preservatives) that can potentially interfere with the analysis. jpbs.infda.gov Biological fluids like urine or plasma present an even greater analytical challenge due to the presence of numerous endogenous compounds.
Several methods have been successfully applied to these matrices:
UPLC/HPLC: Chromatographic methods are highly specific and are routinely used for the assay of this compound in tablets and oral solutions. jpbs.inindexcopernicus.com A key advantage is the ability to simultaneously quantify the active ingredient and its related impurities.
Spectrophotometry: A stability-indicating spectrophotometric method was developed for analyzing the drug in complex syrups by first isolating the methylhomatropinium ion using a cation-exchange resin column to remove interfering substances.
Potentiometric Sensors: Ion-selective electrodes have been used to determine homatropine concentrations in pharmaceutical drops and urine samples, with good recovery rates indicating minimal interference from the sample matrix.
| Method | Sample Matrix | Key Findings/Performance |
|---|---|---|
| UPLC | Pharmaceutical Dosage Forms (Tablets/Solutions) | Specific and accurate quantification in the presence of excipients and other active ingredients like Hydrocodone Bitartrate. jpbs.in |
| Spectrophotometry with Ion-Exchange | Pharmaceutical Syrups | Specific analysis achieved by on-column isolation of the analyte, removing interference from syrup components. |
| Potentiometric Sensor | Pharmaceutical Drops & Urine | Demonstrated high recovery rates (e.g., 103.5% - 105.1% in urine), showing suitability for direct analysis in complex fluids. |
Method Validation for Quality Control and Regulatory Compliance
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. actascientific.comdemarcheiso17025.com It is a mandatory requirement by regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.orgikev.org A properly validated method ensures the reliability, consistency, and accuracy of quality control testing. pharmaguideline.com
Analytical methods for this compound, such as the UPLC method previously described, are validated for several key performance characteristics: jpbs.in
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, and placebo components. ich.org
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. jpbs.inich.org
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies. ikev.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). jpbs.inikev.org
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. jpbs.inich.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), indicating its reliability during normal usage. jpbs.injpbs.in
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Accuracy | % Recovery typically within 98.0-102.0% | Ensures the measured value is close to the actual value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% | Measures variability under the same operating conditions. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between signal and concentration. |
| Range | Typically 80-120% of the test concentration | Defines the interval of reliable quantification. ikev.org |
| Specificity | Peak purity index > 0.99; no co-elution with degradants/impurities | Confirms the method measures only the intended substance. |
| Robustness | System suitability parameters remain within limits after minor changes | Demonstrates reliability for routine use under slightly varied conditions. |
Drug Interactions Research
Pharmacodynamic Interaction Mechanisms
Pharmacodynamic interactions involve the direct effects of co-administered drugs on the body. For homatropine (B1218969) methylbromide, these interactions predominantly stem from its antimuscarinic properties, leading to additive or synergistic effects when combined with other agents possessing similar pharmacological actions.
The most significant pharmacodynamic interactions involving homatropine methylbromide are the potentiation of anticholinergic effects when it is co-administered with other drugs that block muscarinic receptors. patsnap.com This can lead to an exaggerated response. Combining this compound with other anticholinergic agents can potentiate these effects. patsnap.commedscape.com
Numerous classes of drugs possess anticholinergic properties and can interact with this compound. These include:
Other Antimuscarinics : Agents like atropine (B194438), scopolamine (B1681570), ipratropium (B1672105), and glycopyrronium (B1196793) can lead to a significant increase in anticholinergic activity. patsnap.comdrugbank.com
Tricyclic Antidepressants (TCAs) : Medications such as amitriptyline, imipramine, desipramine, and nortriptyline (B1679971) can exhibit strong anticholinergic effects that are additive with this compound. patsnap.comdrugbank.comdrugbank.com
Antihistamines : First-generation antihistamines, including diphenhydramine (B27) and chlorphenoxamine, are known for their anticholinergic side effects which can be enhanced. drugbank.com
Antipsychotics : Certain antipsychotics, particularly phenothiazines like chlorpromazine (B137089) and others like clozapine (B1669256) and olanzapine, can contribute to the anticholinergic load. drugbank.comdrugbank.com
Anti-anxiety Agents and CNS Depressants : Concomitant use with agents like benzodiazepines or other CNS depressants can result in additive effects. fda.govnih.gov
The following table summarizes examples of drugs that can cause additive anticholinergic effects when taken with this compound.
| Drug Class | Example Agents | Potential Interaction Outcome |
| Antimuscarinics | Atropine, Scopolamine, Ipratropium, Glycopyrronium, Darifenacin, Fesoterodine | Increased risk of severe anticholinergic effects. patsnap.comdrugbank.com |
| Tricyclic Antidepressants | Amitriptyline, Imipramine, Desipramine, Nortriptyline, Clomipramine | Potentiated anticholinergic activity. patsnap.comdrugbank.comdrugbank.com |
| Antihistamines | Diphenhydramine, Desloratadine, Levocetirizine, Cetirizine | This compound may increase the anticholinergic activities of these agents. drugbank.com |
| Antipsychotics | Chlorpromazine, Clozapine, Olanzapine, Quetiapine | Additive anticholinergic effects. medscape.comdrugbank.comdrugbank.com |
| Anti-Parkinson's Agents | Amantadine, Biperiden | The risk or severity of adverse effects can be increased. drugbank.comdrugbank.com |
Anticholinergic agents may potentiate the effects of neuromuscular blocking agents. This interaction can result in excessive neuromuscular weakness. medscape.com For instance, the risk or severity of adverse effects can be increased when this compound is combined with neuromuscular blockers like atracurium (B1203153) and cisatracurium. drugbank.comdrugbank.com Drugs with anticholinergic effects may also potentiate the effects of botulinum toxins (e.g., onabotulinumtoxinA, incobotulinumtoxinA), which act at the neuromuscular junction. medscape.com This potentiation is a result of the combined effects on cholinergic transmission at the neuromuscular junction.
This compound decreases gastrointestinal motility by blocking muscarinic receptors on smooth muscle. nih.gov When used with other drugs that also slow gut transit, a synergistic effect can occur, potentially leading to severe constipation or paralytic ileus. drugs.com
Opioids, such as hydrocodone, codeine, and tapentadol, are well-known for reducing gastrointestinal motility. drugbank.comdrugbank.com The concomitant use of anticholinergic drugs like this compound with opioids significantly increases the risk of severe constipation. drugs.com Similarly, other drugs with anticholinergic properties, including TCAs and some antipsychotics like clozapine, can contribute to reduced gastrointestinal motility. drugbank.comdrugbank.comub.edu Glucagon's gastrointestinal motility-reducing activities may also be increased by this compound. drugbank.com
Pharmacokinetic Interaction Mechanisms (e.g., Cytochrome P450 Enzyme Modulation)
Pharmacokinetic interactions involve the effect of one drug on the absorption, distribution, metabolism, or excretion of another. While there is limited specific research on this compound's direct role as an inhibitor or inducer of cytochrome P450 (CYP450) enzymes, its primary pharmacokinetic interaction is related to its effect on gastrointestinal motility. patsnap.com
By slowing gastric emptying and intestinal transit, this compound can alter the rate and extent of absorption of other orally administered medications. patsnap.comnih.gov This can be particularly significant for drugs with a narrow therapeutic window. patsnap.com For example, the absorption of levodopa (B1675098) can be decreased when combined with this compound. drugbank.com Conversely, this slowing of motility can increase the serum concentration of other drugs, such as chlorothiazide (B1668834). drugbank.com
When this compound is part of a combination product, such as with hydrocodone, interactions involving the other component become critical. Hydrocodone is metabolized by CYP2D6 and CYP3A4. drugs.com Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin, ritonavir) can increase hydrocodone plasma concentrations, while CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) can decrease its plasma concentrations. drugs.comaap.org
Impact on Therapeutic Efficacy and Safety of Concomitant Medications
The pharmacodynamic and pharmacokinetic interactions of this compound can significantly impact the effectiveness and safety of other medications.
The therapeutic efficacy of several medications can be diminished due to the anticholinergic action of this compound. This is particularly true for drugs that rely on or promote gastrointestinal motility. For instance, the effectiveness of prokinetic agents like metoclopramide (B1676508) can be antagonized. patsnap.com Similarly, the therapeutic effects of laxatives and other promotility agents such as bisacodyl, castor oil, and lactulose (B1674317) can be decreased. drugbank.com
Conversely, the risk of certain adverse effects can be heightened. The co-administration of this compound with sympathomimetic agents or other drugs that can cause tachycardia (e.g., arformoterol, clenbuterol, salbutamol, clonidine) may increase the risk of developing an accelerated heart rate. drugbank.com
The following table provides examples of how this compound can impact the efficacy and safety of other drugs.
| Concomitant Medication/Class | Impact on Efficacy | Potential Safety Implication |
| Prokinetic Agents (e.g., Metoclopramide) | May diminish the therapeutic effects of both medications. patsnap.com | Antagonistic effects on gastrointestinal motility. patsnap.com |
| Laxatives (e.g., Bisacodyl, Castor Oil, Lactulose) | The therapeutic efficacy of the laxative can be decreased. drugbank.com | Reduced effectiveness in treating constipation. |
| Acetylcholinesterase Inhibitors (e.g., Donepezil, Ambenonium) | The therapeutic efficacy of this compound can be decreased. drugbank.comdrugbank.com | Opposing mechanisms of action. |
| Levodopa | Absorption of levodopa can be decreased. drugbank.com | Reduced efficacy in managing Parkinson's symptoms. |
| Sympathomimetics (e.g., Arformoterol, Clenbuterol) | No direct impact on efficacy. | The risk or severity of tachycardia can be increased. drugbank.com |
| TCAs (e.g., Amitriptyline) | No direct impact on efficacy. | Increased risk of additive anticholinergic effects. patsnap.comdrugbank.com |
| Opioids (e.g., Hydrocodone, Codeine) | No direct impact on efficacy. | Increased risk of reduced gastrointestinal motility and constipation. drugbank.comdrugs.com |
| Chlorothiazide | The serum concentration of chlorothiazide can be increased. drugbank.com | Potential for increased thiazide-related effects. |
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Antimuscarinic Agents
The development of next-generation antimuscarinic agents is increasingly guided by the principles of rational drug design. This approach aims to create molecules with higher specificity for certain muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), thereby maximizing therapeutic effects while minimizing unwanted side effects. drugbank.com The evolution of antihistamines serves as a pertinent parallel; first-generation antihistamines had considerable sedative effects due to their ability to cross the blood-brain barrier, while later generations were designed to be more peripherally selective and safer. nih.gov
Similarly, future research on antimuscarinics focuses on:
Receptor Subtype Selectivity: Homatropine (B1218969) Methylbromide acts as an antagonist at various muscarinic acetylcholine receptors. drugbank.com Designing new molecules that selectively target the specific receptor subtypes responsible for gastrointestinal motility and secretion, while avoiding those in other organs, could lead to drugs with a much-improved therapeutic window.
Improved Pharmacokinetic Profiles: Rational design can also optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. For instance, modifying the chemical structure could enhance bioavailability or prolong the duration of action, leading to more convenient administration schedules. The development of third-generation antihistamines from earlier drugs resulted in superior pharmacokinetic profiles, including a faster onset of action and longer duration of effect. nih.gov
Reduced Off-Target Effects: By understanding the three-dimensional structure of muscarinic receptors, computational modeling can be used to design drugs that fit precisely into the target receptor's binding site, reducing the likelihood of interacting with other receptors and causing unintended side effects.
Development of Advanced Drug Delivery Systems for Homatropine Methylbromide
As a quaternary ammonium (B1175870) salt, this compound is peripherally acting and does not cross the blood-brain barrier. wikipedia.org Advanced drug delivery systems (DDS) offer the potential to further enhance its efficacy and patient compliance by controlling its release and targeting it to specific sites within the gastrointestinal tract. The convergence of material science and pharmacology has produced several innovative platforms that could be adapted for this purpose. mdpi.com
Sustained-release systems, for example, have transformed the management of chronic diseases by providing continuous therapeutic effects and reducing the frequency of administration. mdpi.com For a condition like irritable bowel syndrome, where this compound might be used for its antispasmodic effects, a delivery system that provides steady drug levels over an extended period would be highly beneficial. nih.gov Innovations such as nanocarriers (e.g., liposomes, polymeric nanoparticles) and hydrogels could be engineered to encapsulate this compound, protecting it from degradation and facilitating its localized release in the gut. preprints.orgpreprints.org
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Nanoparticles (e.g., Liposomes, Polymeric Micelles) | Self-assembled nanostructures that can encapsulate drugs, protecting them from degradation and enabling targeted delivery. mdpi.com | Improved stability in the GI tract; potential for targeted release to inflamed intestinal tissues; sustained-release profile. |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water and can be designed to release drugs in response to specific stimuli (e.g., pH). | Localized drug delivery in the stomach or intestines; controlled and sustained release, reducing dosing frequency. |
| Bioresponsive Polymers | Polymers that change their structure in response to biological signals, triggering drug release. mdpi.com | "Smart" release of this compound specifically at sites of high enzymatic activity or specific pH associated with peptic ulcers. |
| Intra-gastric Floating Systems | Systems designed to remain in the stomach for an extended period, allowing for prolonged drug release. | Maximizes drug availability for treating stomach ulcers by increasing residence time at the site of action. |
Exploration of Personalized Medicine Approaches in Anticholinergic Therapy
The traditional "one-size-fits-all" approach to medicine is gradually being replaced by personalized medicine, which tailors treatment to an individual's unique genetic, environmental, and lifestyle factors. nih.govjpmsonline.com In the context of anticholinergic therapy, this approach holds significant promise for optimizing efficacy and minimizing adverse reactions.
Pharmacogenomics, a key component of personalized medicine, studies how a person's genes affect their response to drugs. By identifying genetic variations that influence the metabolism of anticholinergic drugs or the structure of muscarinic receptors, it may become possible to predict which patients will respond best to this compound and who is at a higher risk for side effects. nih.gov This allows for the selection of the most appropriate medication and dose based on a patient's genetic profile, moving away from a trial-and-error methodology. nih.gov Furthermore, biomarker-driven strategies could identify patients most likely to benefit from anticholinergic therapy, enhancing clinical outcomes. jpmsonline.com Multidisciplinary strategies, such as pharmacist-physician collaborations, are also recognized as promising for improving medication use in at-risk populations like the elderly, who are often prescribed anticholinergics. mdpi.com
Application of Artificial Intelligence and Nanotechnology in Drug Formulation and Development
The synergy between artificial intelligence (AI) and nanotechnology is set to revolutionize pharmaceutical research and development. preprints.org These technologies can significantly accelerate the creation of advanced drug formulations for compounds like this compound. ijpsnonline.com
AI, particularly machine learning algorithms, can analyze vast datasets to predict the physicochemical properties of drug molecules and the performance of various formulations. nih.gov This predictive capability can streamline the development process, reducing the time and cost associated with laboratory experimentation. preprints.orgpreprints.org For instance, AI can predict the optimal composition of a nanoparticle-based delivery system to achieve a desired release profile for this compound. nih.gov
| Technology | Application Area | Specific Function |
|---|---|---|
| Artificial Intelligence (AI) | Formulation Design | Predicting optimal excipient combinations to enhance drug performance and stability. nih.gov |
| Drug Delivery | Modeling and predicting the drug release profile from nanocarriers. nih.gov | |
| Personalized Medicine | Analyzing patient data to predict individual drug responses and optimize dosing regimens. preprints.org | |
| Nanotechnology | Drug Formulation | Creating nanocarriers (e.g., liposomes, nanoparticles) to improve drug solubility and stability. preprints.org |
| Targeted Delivery | Engineering nanoparticles that deliver drugs specifically to diseased cells or tissues, reducing systemic exposure. ijpsnonline.com |
Identification of Novel Therapeutic Applications Based on Deeper Mechanistic Insights
This compound is known for its role as a muscarinic antagonist, primarily used as an antispasmodic and anti-ulcer agent. nih.gov However, a more profound understanding of its interaction with specific muscarinic receptor subtypes could unlock novel therapeutic applications. The five subtypes of muscarinic receptors (M1-M5) are distributed differently throughout the body and mediate various physiological functions. drugbank.com
Future research could focus on elucidating the precise binding profile of this compound and its downstream effects on cellular signaling pathways. For example, if it shows a preferential affinity for a subtype known to be involved in a different pathophysiology, it could potentially be repurposed. As a peripherally restricted agent, any new application would likely be outside the central nervous system. Research into conditions involving localized parasympathetic hyperactivity could be a fruitful area of investigation. This deeper mechanistic exploration, combined with insights from systems biology and bioinformatics, could reveal previously unrecognized therapeutic opportunities for this established compound.
Q & A
Q. Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-NMS) on muscarinic receptors in tissue homogenates (e.g., guinea pig ileum). Calculate IC₅₀ via nonlinear regression .
- Functional Antagonism : Measure inhibition of carbachol-induced contractions in isolated rat bladder strips. Normalize responses to atropine (positive control) .
- Data Analysis : Report potency as pA₂ values and validate with replicates (n ≥3) to ensure statistical significance .
Advanced: How to address discrepancies in chromatographic resolution parameters across studies?
Methodological Answer :
Discrepancies (e.g., R ≥2.5 vs. R ≥13 in USP methods) arise from column aging or mobile phase variability. Mitigation steps:
- Column Re-equilibration : Extend equilibration time (>30 min) for aged columns .
- Buffer Standardization : Use freshly prepared pH-adjusted buffers to minimize variability .
- System Suitability Reassessment : Perform daily checks before sample runs to ensure compliance with method-specific criteria .
Advanced: How to identify and quantify trace impurities in HMB?
Q. Methodological Answer :
- LC-MS/MS : Couple HPLC with high-resolution mass spectrometry to identify unknown impurities via fragmentation patterns .
- Stability-Indicating Methods : Stress samples under oxidative conditions (e.g., H₂O₂) to detect degradation products like dehydrohomatropine .
- Validation : Establish limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ) .
Method Development: What factors influence mobile phase and column selection for HMB analysis?
Q. Methodological Answer :
- Column Chemistry : C18 columns (e.g., L1 packing) optimize retention for polar HMB, while phenyl columns may resolve aromatic impurities .
- Mobile Phase pH : Adjusting to 3.0–3.5 (with phosphate buffers) enhances peak symmetry by suppressing ionization .
- Organic Modifier : Acetonitrile (vs. methanol) reduces backpressure and improves efficiency for gradient elution .
Advanced: How to ensure specificity in HMB assays when formulating multi-component elixirs?
Q. Methodological Answer :
- Placebo Interference Testing : Analyze excipient-only preparations to confirm no overlapping peaks .
- Wavelength Selection : Use 210 nm for HMB and 230 nm for hydrocodone to minimize co-analyte interference .
- Multivariate Calibration : Employ partial least squares (PLS) regression to deconvolute overlapping spectra in UV-Vis datasets .
Research Question Design: How to formulate hypotheses for HMB’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Q. Methodological Answer :
- PICO Framework :
- Population : Animal models (e.g., SHR-E rats for hypertension studies) .
- Intervention : Dose-response studies (0.1–10 mg/kg HMB) .
- Comparison : Atropine as a positive control .
- Outcome : EC₅₀ for blood pressure reduction .
- FINER Criteria : Ensure feasibility (in vitro/in vivo models), novelty (e.g., HMB’s role in CYP450 interactions), and relevance to anticholinergic drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
